molecular formula C14H18N2O2S B2921362 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1234838-80-2

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No.: B2921362
CAS No.: 1234838-80-2
M. Wt: 278.37
InChI Key: KDPGZOWPLRQPOC-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two heterocyclic moieties: a 3,5-dimethylisoxazole ring and a thiophen-2-yl ethyl group. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, is substituted with methyl groups at positions 3 and 5, enhancing steric bulk and electronic stability. The thiophene group, a sulfur-containing aromatic ring, is connected via an ethyl spacer to the amide nitrogen.

Its design aligns with trends in drug discovery, where hybrid molecules combining isoxazole and thiophene functionalities are explored for antimicrobial, anti-inflammatory, or kinase-inhibitory properties .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10-13(11(2)18-16-10)5-6-14(17)15-8-7-12-4-3-9-19-12/h3-4,9H,5-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPGZOWPLRQPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O3_{3}S
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 2034287-65-3

Pharmacological Properties

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties against various bacterial strains. The presence of the thiophene moiety enhances the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against pathogens .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammatory markers in vitro. Research suggests that it may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases .
  • Anticancer Potential :
    • Preliminary studies indicate that 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It is believed to inhibit specific enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling cascades related to growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a recent study, a series of isoxazole derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound using a murine model. The results showed a significant reduction in the levels of TNF-alpha and IL-6 following treatment with the compound, suggesting its potential use in managing inflammatory diseases .

Study 3: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction. This suggests its potential as an anticancer agent, warranting further investigation in vivo .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerInduced apoptosis in cancer cell lines

Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO
BioavailabilityModerate (exact data pending further studies)

Comparison with Similar Compounds

N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

  • Structure : Shares the 3,5-dimethylisoxazole-4-carboxamide core but replaces the thiophen-2-yl ethyl group with a hydroxyindenylmethyl substituent.

3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide

  • Structure : Features a benzooxazolone ring instead of isoxazole, linked to a propanamide chain.
  • Reactivity : Exhibits 10–18% conversion rates under varying conditions, suggesting sensitivity to electronic effects from the oxazolone ring. The dimethylisoxazole in the target compound may confer greater metabolic stability due to reduced electrophilicity .

N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide

  • Structure: Substitutes the isoxazole-thiophene system with a quinoline-carboxamide and chlorophenyl-hydroxyethyl group.

Functional Group Impact

  • Isoxazole vs. Oxazole/Thiazole : The 3,5-dimethylisoxazole in the target compound offers steric shielding and metabolic resistance compared to oxazole derivatives, which are more prone to ring-opening reactions .
  • Thiophene vs.

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